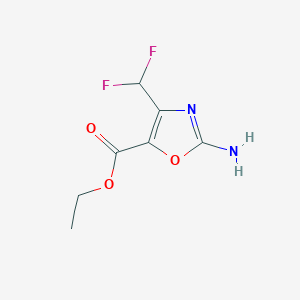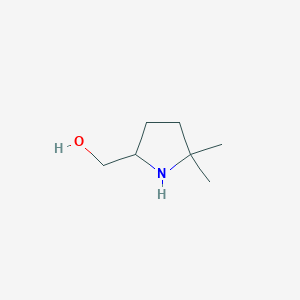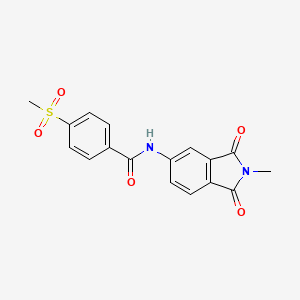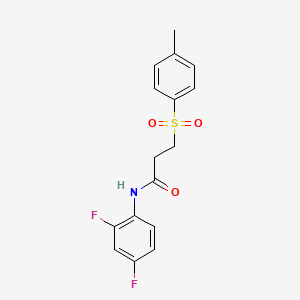
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a small molecule inhibitor of the Rho-associated protein kinase (ROCK) pathway, which plays a crucial role in the regulation of cell motility, proliferation, and apoptosis. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Electrophilic Cyanation Reagent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is used as an electrophilic cyanation agent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and enables the chemoselective monocyanation of dibromoarenes, highlighting a method for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
- Antibacterial Activity : Derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties. Certain compounds demonstrated promising activity against anaerobic Gram-positive bacterial strains, indicating their potential in developing new antibacterial agents (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
- HIF-1 Pathway Inhibition for Cancer Therapy : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed potential for modifying chemical structures to optimize pharmacological properties for cancer therapeutic development. Specific modifications showed strong inhibitory effects on the HIF-1 activated transcription pathway, important for antagonizing tumor growth (Mun et al., 2012).
- Rhodium-Catalyzed Cyanation : A methodology employing N-cyano-N-phenyl-p-methylbenzenesulfonamide for the rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes has been developed. This process is noted for its efficiency and selectivity, enabling the synthesis of acrylonitriles and demonstrating potential in organic synthesis (Chaitanya & Anbarasan, 2015).
Biological Applications and Novel Synthesis Approaches
- Antimycobacterial Agents : Sulfonamide derivatives have shown potential as antimycobacterial agents, with certain compounds exhibiting higher potency than clinical agents like isoniazid. This highlights the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).
- Novel Cyanamide Derivatives : N-Allenyl cyanamides have been synthesized through a novel approach, offering a new class of allenamide with potential applications in deriving cyanamide products. This methodology presents an innovative route for accessing challenging cyanamide derivatives (Ayres et al., 2018).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-11-2-5-13(6-3-11)23(21,22)9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWVYLVWVGRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
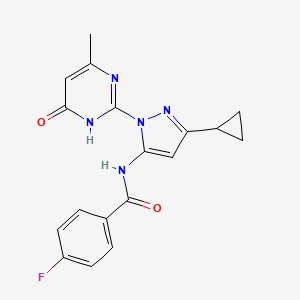
![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)biphenyl-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)
![2-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B2967053.png)
